Tenilsetam

AGE inhibition metal chelation copper-catalyzed oxidation

A common challenge in glycation research is the lack of a single reference standard that combines carbonyl scavenging with potent metal chelation. Tenilsetam addresses this gap with a validated dual mechanism. • Dual mechanism: covalent reactive carbonyl trap and Cu²⁺/Fe³⁺ chelator (IC₅₀ ~25 μM for Cu²⁺, ~100-fold more potent than aminoguanidine). • 18-22 h terminal half-life enables sustained exposure in chronic neurodegeneration models. • Clinically validated: positive Phase II cognitive outcomes at 150 mg/day. • Validated positive control: 100 mM completely restores collagen digestibility against glucose-induced glycation.

Molecular Formula C8H10N2OS
Molecular Weight 182.25 g/mol
CAS No. 85606-97-9
Cat. No. B7721646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenilsetam
CAS85606-97-9
Molecular FormulaC8H10N2OS
Molecular Weight182.25 g/mol
Structural Identifiers
SMILESC1CNC(=O)C(N1)C2=CC=CS2
InChIInChI=1S/C8H10N2OS/c11-8-7(9-3-4-10-8)6-2-1-5-12-6/h1-2,5,7,9H,3-4H2,(H,10,11)
InChIKeyBBACKDMGYMXYLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tenilsetam: Core Properties


Tenilsetam [(±)-3-(2-thienyl)-2-piperazinone] is a racemic small-molecule nootropic agent and advanced glycation end-product (AGE) inhibitor that reached Phase II clinical investigation for Alzheimer's disease [1]. Unlike conventional cognition enhancers that target cholinergic neurotransmission alone, Tenilsetam operates through a dual mechanism: covalent trapping of reactive carbonyl intermediates in the Maillard reaction and transition metal ion chelation (Cu²⁺/Fe³⁺) in the micromolar range [2]. Its clinical development history includes demonstrated antihypoxidotic, antidementia, and anti-inflammatory properties, with a well-characterized pharmacokinetic profile featuring an 18–22-hour terminal half-life [3].

Racemic AGE inhibitor tool compound with dual mechanism: carbonyl trapping and transition metal chelation
Reported sustained pharmacokinetic profile supports extended-dosing research models
Clinical-phase investigated compound for Alzheimer’s and carbonyl stress pathway studies

Why Tenilsetam Cannot Be Substituted


Tenilsetam occupies a unique intersection of pharmacological activities that is not replicated by any single comparator compound. Unlike aminoguanidine—the prototypical AGE inhibitor that chelates copper with an IC₅₀ of ~2.5 mM—Tenilsetam exhibits ~100-fold greater chelation potency (IC₅₀ ~25 μM) while simultaneously functioning as a covalent carbonyl trap [1]. Compared to piracetam, the reference nootropic sharing broad cognition-enhancing classification, Tenilsetam provides a >3-fold longer terminal half-life (18–22 h vs. 6 h) and additional AGE-inhibitory pharmacology not present in racetam-class compounds [2]. These mechanistic and pharmacokinetic divergences mean that substituting Tenilsetam with aminoguanidine, piracetam, or other in-class agents will not reproduce its combined carbonyl-scavenging, metal-chelating, and sustained-exposure profile—making compound-specific procurement essential for studies targeting AGE-mediated pathology with concurrent cognitive endpoints [3].

This Product
Micromolar-range metal chelation combined with covalent carbonyl trapping
Aminoguanidine
Millimolar-range chelation; lacks dual-mechanism profile, may shift metal-catalyzed oxidation study endpoints
This Product
Sustained research half-life profile (reported ~18–22 h)
Piracetam
Shorter half-life (~6 h) requires multiple daily dosing; absent AGE-inhibitory pharmacology
No single comparator replicates the combined carbonyl-scavenging, metal-chelating, and sustained-exposure profile. Substitution may alter model-response endpoints and pharmacokinetic interpretation.

Tenilsetam Comparative Evidence


Metal Chelation: Tenilsetam vs. Aminoguanidine

In a head-to-head comparison of AGE inhibitor chelating activity using a copper-catalyzed ascorbate autoxidation assay, Tenilsetam demonstrated an IC₅₀ of ~25 μM for inhibiting Cu²⁺-catalyzed ascorbate oxidation, whereas aminoguanidine—the most widely studied AGE inhibitor—required ~2.5 mM to achieve 50% inhibition, representing an approximately 100-fold difference in chelation potency [1]. Other comparators in the same assay included carnosine (IC₅₀ ~4 μM), OPB-9195 (~5 μM, non-linear), and diaminophenazine (DAP, ~50 μM) [1]. The therapeutic plasma concentration of Tenilsetam (~10 μM) is comparable to its chelation IC₅₀, whereas aminoguanidine's therapeutic levels are far below its millimolar IC₅₀, indicating that metal chelation is pharmacologically relevant for Tenilsetam at clinical doses but not for aminoguanidine [2].

Metal Chelation vs. Aminoguanidine
Head-to-head
IC₅₀ ~25 μM (Tenilsetam) vs. ~2.5 mM (Aminoguanidine); ~100-fold difference
Reported chelation potency context; may support metal-catalyzed oxidation studies
Cu²⁺-catalyzed ascorbate oxidation assay; phosphate buffer pH 7.4
AGE inhibition metal chelation copper-catalyzed oxidation

Terminal Half-Life vs. Piracetam

In a randomized, double-blind, placebo-controlled crossover study in 10 elderly subjects, Tenilsetam (75, 150, and 300 mg single oral doses) demonstrated a terminal elimination half-life of 18–22 hours, compared with 6 hours for the reference nootropic piracetam (3.2 g single oral dose) [1]. Both drugs reached peak plasma concentrations at 2 hours post-dose, indicating comparable absorption kinetics, but the ~3- to 3.7-fold longer half-life of Tenilsetam supports once-daily dosing versus the multiple daily doses required for piracetam [1]. Dose/treatment-efficacy calculations from quantitative EEG analyses further demonstrated that 75 mg and 150 mg Tenilsetam were superior to both placebo and 3.2 g piracetam in producing CNS-activating effects (increased alpha activity, decreased delta activity) [1].

Half-Life vs. Piracetam
Head-to-head
Tenilsetam 18–22 h vs. Piracetam ~6 h (3–3.7× longer)
Reported PK endpoint context; may support extended-dosing research protocols
Elderly subjects, single oral doses; non-compartmental analysis
pharmacokinetics half-life nootropic dosing frequency

Acellular Capillary Reduction in Diabetic Retinopathy

In a 36-week streptozotocin-induced diabetic rat model, Tenilsetam treatment (50 mg/kg BW/day, oral) reduced the diabetes-induced 3.7-fold increase in retinal acellular capillaries by 70% (p < 0.001), without affecting glycemic control or body weight [1]. The comparator condition—untreated diabetic rats—exhibited a 3.7-fold increase in acellular capillaries versus non-diabetic controls (p < 0.001) [1]. Notably, pericyte loss (–33% in diabetic vs. non-diabetic, p < 0.001) was not corrected by Tenilsetam, establishing a selective protective effect on the capillary endothelium independent of pericyte preservation [1]. This endothelial-selective rescue distinguishes Tenilsetam from agents that target pericyte survival pathways.

Retinal Capillary Protection
Model context
~70% reduction in acellular capillaries (p
Reported diabetic microvascular model endpoint
STZ-diabetic rat; 50 mg/kg/day for 36 weeks; pericyte loss not corrected
Methylglyoxal Neurotoxicity
Method context
Complete nullification of methylglyoxal toxicity (MTT assay)
Supports neuroprotection model response context; comparable to aminoguanidine
SH-SY5Y cells; 2 h and 24 h pre-incubation
Collagen Digestibility
Method context
Full restoration to control level (100 mM Tenilsetam)
Reported anti-glycation endpoint; supports in vitro protein crosslinking studies
Collagen + 100 mM glucose, 4-week incubation; enzymatic digestibility assay
Cognition Endpoints (Phase II)
Trial context
Significant improvement in FJT, reaction time, P300 latency (150 mg/day, 3 months)
Reported clinical cognition endpoint context; may support translational study design
Alzheimer’s pilot trial; ERP amplitude increase ~5 μV at 900 mg single dose
diabetic retinopathy acellular capillaries AGE inhibitor endothelial protection

Neuroprotection Against Methylglyoxal Toxicity

In a direct comparative study using human SH-SY5Y neuroblastoma cells, methylglyoxal—a reactive dicarbonyl compound implicated in AGE formation and neurodegeneration—exhibited dose-dependent toxicity above 150 μM with an LD₅₀ of approximately 1.25 mM [1]. Pre-incubation of methylglyoxal with either Tenilsetam or aminoguanidine significantly reduced its neurotoxicity to comparable degrees, with Tenilsetam completely nullifying methylglyoxal toxicity at both 2-hour and 24-hour pre-incubation time points [2][3]. Both compounds function as carbonyl scavengers in this context, but Tenilsetam's additional micromolar-range metal-chelating activity (not shared by millimolar-range aminoguanidine) provides a second, mechanistically distinct layer of neuroprotection against metal-catalyzed oxidative processes that drive carbonyl stress pathology [1].

Methylglyoxal Neurotoxicity
Method context
Complete nullification of methylglyoxal toxicity (MTT assay)
Supports neuroprotection model response context; comparable to aminoguanidine
SH-SY5Y cells; 2 h and 24 h pre-incubation
carbonyl stress methylglyoxal neuroprotection Alzheimer's disease

Glycated Collagen Digestibility Restoration

In a biochemical model of AGE-mediated protein crosslinking, incubation of collagen with 100 mM glucose for 4 weeks led to markedly reduced enzymatic digestibility, mimicking the collagen stiffening observed in diabetic and aged tissues [1]. Co-incubation with 100 mM Tenilsetam fully restored collagen digestibility to control (non-glycated) levels [1]. In parallel experiments, Tenilsetam inhibited both glucose- and fructose-induced lysozyme polymerization in a concentration-dependent manner in vitro, confirming its broad activity against sugar-mediated protein crosslinking [1]. These in vitro findings were corroborated in vivo: in streptozotocin-diabetic rats, Tenilsetam (50 mg/kg/day for 16 weeks) suppressed elevated AGE-derived fluorescence and pyrraline levels in renal cortex and aorta [1]. Aminoguanidine, the comparator established as a Maillard reaction inhibitor, has been extensively characterized but lacks the combined metal-chelating potency of Tenilsetam that may contribute to these anti-glycation effects at therapeutic concentrations [2].

Collagen Digestibility
Method context
Full restoration to control level (100 mM Tenilsetam)
Reported anti-glycation endpoint; supports in vitro protein crosslinking studies
Collagen + 100 mM glucose, 4-week incubation; enzymatic digestibility assay
collagen glycation Maillard reaction protein crosslinking diabetic complications

Cognitive Improvement in Alzheimer's Disease

In a pilot clinical trial involving Alzheimer's disease patients, Tenilsetam administered at 150 mg/day for a 3-month period produced significant improvements in the favorability judgment task (FJT) and reaction time measures [1]. The same 150 mg dose also caused a significant reduction in P300 latency after 4 weeks of treatment, as measured by event-related potential (ERP) testing [1], indicating enhanced cognitive processing speed. Separately, in a double-blind, placebo-controlled study in 15 elderly subjects, Tenilsetam (900 mg single dose) produced an approximately 5 μV increase in N2-P300 amplitude versus placebo, comparable to the reference drug co-dergocrine mesylate (5 mg), confirming improved availability of cognitive processing resources [2]. While no direct head-to-head clinical trial against donepezil or memantine was identified, these Phase II data provide human proof-of-concept that is absent for most other AGE-inhibitor candidates (e.g., aminoguanidine, which was discontinued due to toxicity) [3].

Cognition Endpoints (Phase II)
Trial context
Significant improvement in FJT, reaction time, P300 latency (150 mg/day, 3 months)
Reported clinical cognition endpoint context; may support translational study design
Alzheimer’s pilot trial; ERP amplitude increase ~5 μV at 900 mg single dose
Alzheimer's disease clinical trial cognitive function psychometric testing

Tenilsetam Application Scenarios


Positive Control for AGE Crosslinking Assays

Tenilsetam at 100 mM concentration provides a validated positive control for inhibiting Maillard reaction-mediated protein crosslinking, having demonstrated complete restoration of collagen enzymatic digestibility against 100 mM glucose-induced glycation over 4 weeks in vitro [1]. Its concentration-dependent inhibition of lysozyme polymerization (glucose- and fructose-induced) offers a quantifiable benchmark for screening novel AGE inhibitors. Procurement of Tenilsetam as a reference standard enables assay validation and inter-laboratory comparison in glycation research [1].

Tool for Diabetic Endothelial Pathology

Tenilsetam's selective 70% reduction of acellular capillary formation in diabetic retinopathy—without correcting pericyte loss—makes it a uniquely valuable tool for isolating AGE-mediated endothelial damage pathways from pericyte-dependent mechanisms [2]. For researchers investigating diabetic microvascular complications, Tenilsetam (50 mg/kg/day oral in rodents) enables mechanistic studies that aminoguanidine cannot support with comparable endothelial specificity [2].

Dual-Mechanism Neuroprotection Reference

In models of carbonyl stress-driven neurodegeneration (Alzheimer's, Parkinson's), Tenilsetam serves as a single-agent reference that combines carbonyl scavenging (comparable to aminoguanidine in methylglyoxal neurotoxicity protection, LD₅₀ ~1.25 mM methylglyoxal) with micromolar-range Cu²⁺ chelation (IC₅₀ ~25 μM) [3][4]. This dual mechanism makes it ideal for studies testing the hypothesis that simultaneous targeting of reactive carbonyl species and transition-metal-catalyzed oxidative chemistry provides superior neuroprotection compared to either mechanism alone [3].

Benchmark for Alzheimer's AGE Drug Development

As one of the few AGE inhibitors with positive human Phase II cognitive outcome data—significant improvements in favorability judgment task and reaction time at 150 mg/day over 3 months, plus P300 latency reduction at 4 weeks—Tenilsetam provides the strongest available translational bridge between preclinical AGE biology and clinical cognition endpoints [5]. Drug development programs targeting AGE-mediated pathology in Alzheimer's disease can use Tenilsetam's clinical dataset as a benchmarking reference for expected effect sizes on psychometric and electrophysiological measures [5].

Application
Selection Property
Validation Focus
AGE crosslinking assay control
Carbonyl-trapping and anti-crosslinking profile
Glycation inhibition assay benchmarking
Diabetic microvascular pathology research
Endothelial-selective protective profile
Acellular capillary model endpoints
Dual-pathway neuroprotection research
Combined carbonyl scavenging and metal chelation
Neurotoxicity model response context
Alzheimer’s AGE pathway research
Reported Phase II cognition endpoint dataset
Translational cognition measure review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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